4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is a chemical compound with the molecular formula C16H19NO10S. It is commonly used as a fluorogenic substrate in biochemical assays, particularly for the detection of enzyme activity. The compound is known for its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside typically involves the reaction of 4-methylumbelliferone with a suitable glucosamine derivative. The reaction conditions often include the use of solvents such as methanol or water and may require specific temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is designed to ensure high purity and consistency, which is crucial for its use in research and diagnostic applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions under certain conditions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes like heparin sulphamidase are commonly used to catalyze the hydrolysis reaction.
Solvents: Methanol and water are frequently used as solvents in various reactions involving this compound.
Major Products Formed
The primary product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is 4-methylumbelliferone, which exhibits strong fluorescence .
Scientific Research Applications
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to study the activity of enzymes such as heparin sulphamidase.
Molecular Biology: Employed in the detection and quantification of specific enzymes in various biological samples.
Medical Diagnostics: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.
Industrial Applications: Applied in the quality control of enzyme preparations and other biochemical products.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside involves its enzymatic cleavage by specific enzymes. The compound acts as a substrate, and upon cleavage, it releases 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme, providing valuable insights into various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucopyranoside: Another fluorogenic substrate used in similar applications but with different enzyme specificity.
4-Methylumbelliferyl α-D-galactopyranoside: Used for detecting galactosidase activity.
Uniqueness
4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-glucopyranoside is unique due to its specific substrate properties for enzymes like heparin sulphamidase. Its ability to release a fluorescent product upon enzymatic cleavage makes it particularly valuable in assays requiring high sensitivity and specificity .
Properties
Molecular Formula |
C16H19NO10S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C16H19NO10S/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24)/t11-,13-,14-,15-,16-/m1/s1 |
InChI Key |
WTEDCRZHOZSQII-JPIRQXTESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.